molecular formula C8H7Cl3O B13554886 1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene

1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene

Cat. No.: B13554886
M. Wt: 225.5 g/mol
InChI Key: FUJZMLUYIBCPOT-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H7Cl3O. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a chloromethyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene typically involves the chlorination of 2-methoxybenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include 1,5-dichloro-3-(hydroxymethyl)-2-methoxybenzene or 1,5-dichloro-3-(aminomethyl)-2-methoxybenzene.

    Oxidation: Products include 1,5-dichloro-3-formyl-2-methoxybenzene or 1,5-dichloro-3-carboxy-2-methoxybenzene.

    Reduction: The major product is 1,5-dichloro-3-methyl-2-methoxybenzene.

Scientific Research Applications

1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-3-(chloromethyl)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1,5-Dichloro-3-(chloromethyl)-2-(cyclopentyloxy)benzene: Contains a cyclopentyloxy group instead of a methoxy group.

    1,5-Dichloro-3-(chloromethyl)-2-(3-ethoxypropoxy)benzene: Features a 3-ethoxypropoxy group.

Uniqueness

1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group creates a unique electronic environment on the benzene ring, influencing its behavior in various chemical reactions.

Properties

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

IUPAC Name

1,5-dichloro-3-(chloromethyl)-2-methoxybenzene

InChI

InChI=1S/C8H7Cl3O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3

InChI Key

FUJZMLUYIBCPOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CCl

Origin of Product

United States

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